乙酰-L-甲状腺素乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Acetyl L-Thyroxine Ethyl Ester and its analogs typically involves multi-step chemical reactions focusing on substituting iodine atoms with methyl groups or other modifications to the thyroxine molecule. For instance, the synthesis of 3,3',5,5'-tetramethyl-L-thyronine, an analog of thyroxine where iodine atoms are replaced by methyl groups, was achieved through catalytic hydrogenation of specific intermediates under reflux conditions (Block & Coy, 1972).

Molecular Structure Analysis

The molecular conformation of halogen-free thyroxine analogs, such as 4-methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester, has been determined using x-ray diffraction techniques. These studies reveal that methyl substituents can maintain the thyronine conformation required for hormonal activity, suggesting that iodine enhances hormone-protein binding through electronic effects (Cody, 1978).

Chemical Reactions and Properties

Chemical reactions involving N-Acetyl L-Thyroxine Ethyl Ester focus on its interaction with various reagents and conditions to explore its reactivity and potential as a substrate for further chemical modifications. The synthesis and properties of N-bromoacetyl-L-thyroxine, a derivative of L-thyroxine, showcase the reactivity of the thyroxine molecule under specific conditions, indicating the versatility of thyroxine analogs in chemical syntheses (Cahnmann et al., 1992).

Physical Properties Analysis

The physical properties of N-Acetyl L-Thyroxine Ethyl Ester and its derivatives, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in biological systems and its handling in laboratory settings. Although specific studies focusing solely on the physical properties of N-Acetyl L-Thyroxine Ethyl Ester were not identified, general properties can be inferred from the synthesis and characterization studies mentioned.

Chemical Properties Analysis

The chemical properties of N-Acetyl L-Thyroxine Ethyl Ester, including its stability, reactivity, and interactions with biological molecules, are fundamental aspects of its biochemical and pharmacological potential. Studies on the synthesis of specifically iodine-131- and carbon-14-labeled thyroxine illustrate the chemical versatility of thyroxine analogs and their utility in metabolic and biochemical research (Shiba & Cahnmann, 1962).

科学研究应用

酶稳定性增强

乙酰-L-甲状腺素乙酯已被用于增强酶的稳定性。当酶吸附在生物炭上时,它们在高温下在水中的稳定性显着提高。 例如,吸附在赤豆炭上的溶菌酶在90°C热处理30分钟后的剩余活性约为50% {svg_1}.

有机溶剂耐受性

该化合物还有助于提高酶在有机溶剂中的耐受性。 吸附在竹炭上的α-胰凝乳蛋白酶的构象几乎不受有机溶剂的影响,表明吸附过程具有保护作用 {svg_2}.

生物转化

在生物转化过程中,乙酰-L-甲状腺素乙酯用作底物。 它已被用于吸附在竹炭上的α-胰凝乳蛋白酶催化的正丁醇酯交换反应,其速率比游离α-胰凝乳蛋白酶在乙酸丁酯中高约760倍 {svg_3}.

蛋白酶和酯酶活性筛选

该化合物用作检测、区分和表征各种蛋白酶和酯酶的底物。 它有助于识别这些酶的活性及其特异性 {svg_4}.

交联研究

乙酰-L-甲状腺素乙酯由于其受保护的L-酪氨酸结构而参与交联研究。 它促进蛋白质和其他生物分子中交联的形成 {svg_5}.

酶固定化

该化合物用于酶固定化,其中酶分子被附着到固体载体上。 该应用对于增强酶的体外稳定性至关重要 {svg_6}.

作用机制

Target of Action

N-Acetyl L-Thyroxine Ethyl Ester is a derivative of L-tyrosine, an amino acid found in many proteins . It is used as a substrate for the detection, differentiation, and characterization of various proteases and esterases .

Mode of Action

The compound interacts with its targets, proteases and esterases, by serving as a substrate. These enzymes catalyze the hydrolysis of the ester bond in N-Acetyl L-Thyroxine Ethyl Ester, leading to the release of L-tyrosine .

Biochemical Pathways

The hydrolysis of N-Acetyl L-Thyroxine Ethyl Ester by proteases and esterases is part of the broader protein degradation pathway. The released L-tyrosine can then be incorporated into new proteins or metabolized further, affecting various downstream biochemical pathways .

Pharmacokinetics

The esterification of the carboxyl group of L-tyrosine is known to increase its lipophilicity, thus improving its pharmacokinetics .

Result of Action

The hydrolysis of N-Acetyl L-Thyroxine Ethyl Ester by proteases and esterases results in the release of L-tyrosine. This can have various molecular and cellular effects, depending on the specific context. For example, L-tyrosine is a precursor for the synthesis of several important bioactive compounds, including neurotransmitters and hormones .

Action Environment

The action of N-Acetyl L-Thyroxine Ethyl Ester can be influenced by various environmental factors. For instance, the activity of the enzymes that hydrolyze it can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the compound’s stability and efficacy can be influenced by the polarity of the solvent in which it is dissolved .

属性

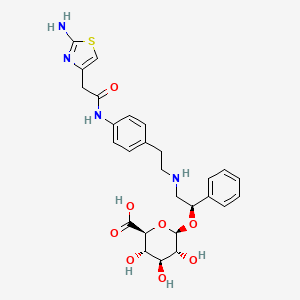

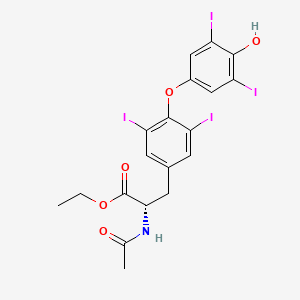

IUPAC Name |

ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJCVUANVPHHP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I4NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/no-structure.png)

![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)